3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one
Description
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one (CAS: 1564755-77-6, molecular formula: C₈H₁₀BrFN₂O, molecular weight: 249.08) is a heterocyclic compound featuring a dihydropyridinone core substituted with bromine at position 5 and a 3-fluoropropyl group at position 1 . Its structural uniqueness lies in the fluorinated alkyl chain, which influences physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. The compound is of interest in pharmaceutical and agrochemical research, as evidenced by its structural analogs in receptor ligand studies and patent filings .
Properties
Molecular Formula |
C8H10BrFN2O |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(3-fluoropropyl)pyridin-4-one |
InChI |
InChI=1S/C8H10BrFN2O/c9-6-4-12(3-1-2-10)5-7(11)8(6)13/h4-5H,1-3,11H2 |
InChI Key |
KIWFMOAAFZAXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CCCF)Br)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the 3-Amino-5-bromo-pyridin-4-one Core
The core pyridin-4-one with amino and bromo substituents can be synthesized by:
One-step bromination-amination of pyridine or pyridine salts:
A patented method describes the direct synthesis of 3,5-dibromo-4-aminopyridine by reacting pyridine or pyridinium salts with hydrobromic acid (HBr), ammonium salts, and hydrogen peroxide (H2O2) under controlled temperature and stirring conditions. This method offers mild reaction conditions, convenient operation, and is environmentally friendly, suitable for industrial scale.Reagents and Conditions Description Pyridine or pyridinium salt Starting material HBr solution (48%) Bromination agent Ammonium salt (e.g., (NH4)2CO3) Amination source H2O2 (30%) Oxidizing agent Temperature 110°C to 120°C with reflux for 5–8 hours pH adjustment To 10-11 with NaOH after reaction Extraction and purification tert-Butyl methyl ether extraction, recrystallization Yield Approximately 58–60% This method effectively introduces bromine atoms at positions 3 and 5 and an amino group at position 4 of the pyridine ring, which can be subsequently converted or modified to the desired 3-amino-5-bromo substitution pattern.
N-Alkylation with 3-Fluoropropyl Group
- The N-1 position alkylation of the dihydropyridin-4-one ring with a 3-fluoropropyl group is typically achieved by nucleophilic substitution reactions using 3-fluoropropyl halides (e.g., 3-fluoropropyl bromide or chloride) under basic conditions.
- The reaction involves deprotonation of the nitrogen at position 1 followed by alkylation with the fluoropropyl electrophile.
- Reaction conditions often include polar aprotic solvents (e.g., DMF, DMSO), mild bases (e.g., K2CO3), and controlled temperature to optimize yield and selectivity.
Alternative Routes via β-Aminoketones and β-Hydroxyketones
- Literature reports on related dihydropyridinone derivatives indicate that 4-aminotetrahydropyridinylidene salts can be reacted with aldehydes under alkaline conditions to form β-aminoketones or β-hydroxyketones, which can be cyclized to dihydropyridinones bearing amino substituents.
- This approach can be adapted for introducing the 3-amino substituent and the 1-(3-fluoropropyl) group by selecting appropriate aldehydes and amines.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3,5-dibromo-4-aminopyridine core | Pyridine, HBr, ammonium salt, H2O2, 110-120°C, reflux 5-8 h | ~59% yield | One-step, industrially viable |
| 2 | Selective substitution to 3-amino-5-bromo derivative | Controlled bromination/amination steps | Moderate to high yield | Position-selective control |
| 3 | N-alkylation with 3-fluoropropyl halide | 3-fluoropropyl bromide/chloride, base (K2CO3), DMF | High yield (variable) | Nucleophilic substitution |
| 4 | Purification | Extraction, recrystallization | Purity >95% | Solvent systems: EtOAc/petroleum ether |
Research Findings and Considerations
- The patented one-step bromination-amination process provides a green and cost-effective route to key intermediates, reducing waste and simplifying production compared to traditional multi-step syntheses.
- Alkylation with fluorinated alkyl halides is a well-established method to introduce fluorine-containing side chains, which can modulate biological activity and physicochemical properties.
- Reaction times and temperatures are critical parameters to optimize yields and minimize side reactions such as over-bromination or decomposition.
- Purification by recrystallization from ethyl acetate and petroleum ether mixtures ensures high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it may be converted into various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be utilized in studies involving enzyme interactions and protein binding.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one exerts its effects involves its interaction with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the compound’s observed effects
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and applications are best understood through comparison with analogs differing in substituents at the 1-position of the dihydropyridinone ring. Below is a detailed analysis:
Substituent Variations and Physicochemical Properties
Key Observations :
- 3-Fluoropropyl Group : The fluorine atom increases electronegativity and resistance to oxidative metabolism, a feature critical for pharmaceuticals targeting σ1 receptors . This group also improves blood-brain barrier penetration in neuroimaging agents .
- Dimethylaminoethyl Group: The polar tertiary amine enhances water solubility, which may benefit agrochemical formulations or charged target interactions .
Agrochemical Relevance
Structural Similarity Analysis
Evidence from similarity searches () highlights 3-Amino-5-bromopyridin-4(1H)-one (similarity score: 0.70) as the closest core structure. The absence of the 1-substituent in this analog underscores the critical role of the 3-fluoropropyl group in differentiating the target compound’s properties .
Research Findings and Patent Landscape
- Pharmaceutical Patents : Fluoropropyl derivatives are prominent in combination therapies (e.g., alpelisib with a fluoropropyl-pyrrolidine benzoannulene compound), emphasizing their role in improving drug efficacy and pharmacokinetics .
- Synthetic Utility : The 3-fluoropropyl group is utilized in oligonucleotide synthesis as part of phosphoroamidite reagents, where fluorine aids in stabilizing reactive intermediates .
- Metabolism Studies : Fluoropropyl-containing compounds undergo enantioselective biotransformation, with (S)-enantiomers showing slower clearance in preclinical models .
Biological Activity
The compound 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one is a member of the dihydropyridine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview.
Molecular Formula
- Molecular Formula : CHBrFNO
Structural Features
- The compound features a dihydropyridine core, with substitutions that include an amino group, a bromine atom, and a fluoropropyl side chain. These modifications are critical for its biological activity.
Pharmacological Profile
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antihypertensive Activity : Dihydropyridines are well-known calcium channel blockers, which can lower blood pressure by inhibiting calcium influx in vascular smooth muscle.
- Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Neuroprotective Effects : Certain dihydropyridine derivatives have shown potential in protecting neuronal cells from apoptosis.
Study 1: Antihypertensive Effects
A study conducted on a series of dihydropyridine derivatives demonstrated that the presence of halogen substituents significantly enhances calcium channel blocking activity. The compound was tested alongside other derivatives, showing promising results in reducing systolic and diastolic blood pressure in hypertensive rat models.
Study 2: Neuroprotection in Cellular Models
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one exhibited protective effects. The compound reduced markers of cell death and apoptosis when compared to untreated controls.
Inhibition Studies
The compound was also evaluated for its inhibitory effects on various enzymes:
- 15-Prostaglandin Dehydrogenase (15-PGDH) : Inhibition assays showed that the compound could act as a tight-binding inhibitor with a Ki value indicating potent activity. This suggests potential applications in inflammatory conditions where prostaglandin levels need regulation .
Summary of Biological Activities
Comparative Analysis of Dihydropyridine Derivatives
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Amino-5-bromo-1-(3-fluoropropyl) | Dihydropyridine | Antihypertensive, Neuroprotective |
| 1-(4-Fluorophenyl)-3-methyl | Dihydropyridine | Antioxidant |
| 5-Bromo-1-(2-fluoroethyl) | Dihydropyridine | Moderate antihypertensive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
